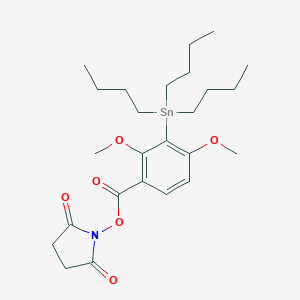
N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate, also known as SDB, is a chemical compound that is widely used in scientific research applications. SDB is a derivative of benzoic acid and is a member of the group of chemicals known as succinimides. This compound is known for its ability to selectively modify proteins and peptides, making it a valuable tool in the field of biochemistry.
Mecanismo De Acción
The mechanism of action of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate involves the formation of a covalent bond between the succinimide group of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate and the amino group of lysine residues in proteins and peptides. This modification can alter the biochemical and physiological properties of the modified protein or peptide.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate depend on the specific protein or peptide that is modified. N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate can alter the charge, size, and hydrophobicity of modified proteins and peptides, which can affect their solubility, stability, and activity. N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate modification can also affect protein-protein interactions and protein-DNA interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate in lab experiments include its ability to selectively modify lysine residues in proteins and peptides, its ease of use, and its availability. The limitations of using N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate include its potential toxicity, its potential for non-specific modification of proteins and peptides, and the need for careful optimization of reaction conditions.
Direcciones Futuras
For the use of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate in scientific research include the development of new methods for selective protein modification, the exploration of the effects of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate modification on specific proteins and peptides, and the identification of new applications for N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate in the fields of biochemistry and proteomics. Additionally, the development of new N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate derivatives with improved properties and selectivity is an area of active research.
Métodos De Síntesis
The synthesis of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate involves the reaction of 2,4-dimethoxybenzoic acid with tributyltin hydride and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction results in the formation of N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate, which can be purified using standard chromatographic techniques.
Aplicaciones Científicas De Investigación
N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate is widely used in scientific research applications as a protein modification reagent. This compound is used to selectively modify lysine residues in proteins and peptides, which can alter their biochemical and physiological properties. N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate is commonly used in the field of proteomics to label and isolate specific proteins for analysis.
Propiedades
Número CAS |
122452-56-6 |
|---|---|
Nombre del producto |
N-Succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate |
Fórmula molecular |
C25H39NO6Sn |
Peso molecular |
568.3 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2,4-dimethoxy-3-tributylstannylbenzoate |
InChI |
InChI=1S/C13H12NO6.3C4H9.Sn/c1-18-8-3-4-9(10(7-8)19-2)13(17)20-14-11(15)5-6-12(14)16;3*1-3-4-2;/h3-4H,5-6H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
GHHYMUHLYQXNQW-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1OC)C(=O)ON2C(=O)CCC2=O)OC |
Otros números CAS |
122452-56-6 |
Sinónimos |
N-succinimidyl-2,4-dimethoxy-3-(tributylstannyl)benzoate SDTBB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



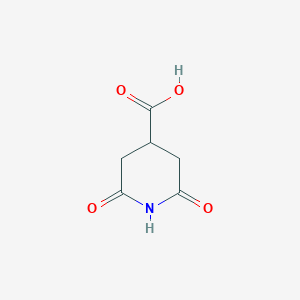
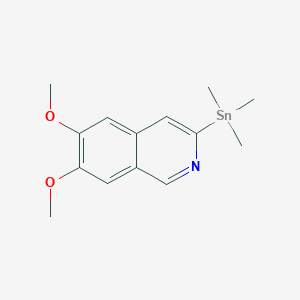
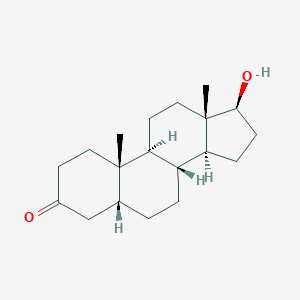
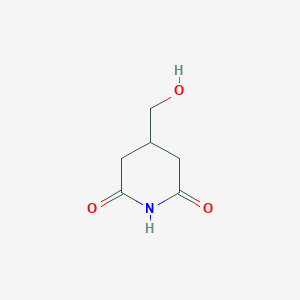

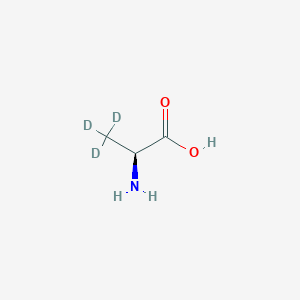
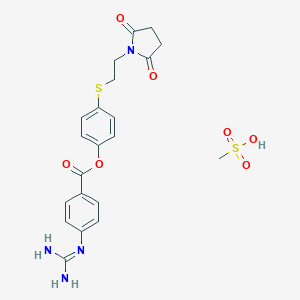
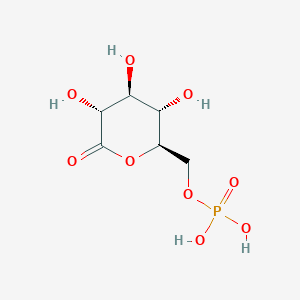
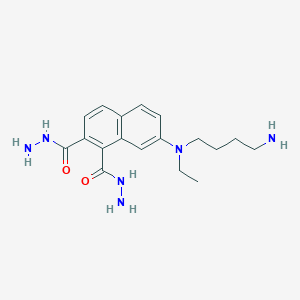
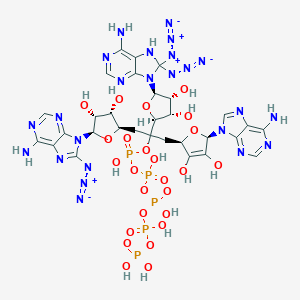

![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)

![2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-](/img/structure/B52499.png)